
3-Ethoxy-1-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-1-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethoxy group, a hydroxymethyl group, and a methyl group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formaldehyde and methyl isocyanate. The reaction is carried out in a solvent such as ethanol, under reflux conditions, to yield the desired triazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-1-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethoxy-1-(carboxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Ethoxy-1-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-1-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, lacking the ethoxy, hydroxymethyl, and methyl groups.
3-Methyl-1,2,4-triazole: Similar structure but without the ethoxy and hydroxymethyl groups.
3-Ethoxy-1,2,4-triazole: Lacks the hydroxymethyl and methyl groups.
Uniqueness
3-Ethoxy-1-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the ethoxy, hydroxymethyl, and methyl groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C6H11N3O3 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
5-ethoxy-2-(hydroxymethyl)-4-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C6H11N3O3/c1-3-12-5-7-9(4-10)6(11)8(5)2/h10H,3-4H2,1-2H3 |
Clave InChI |
ULQFOBWXZKNVEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN(C(=O)N1C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


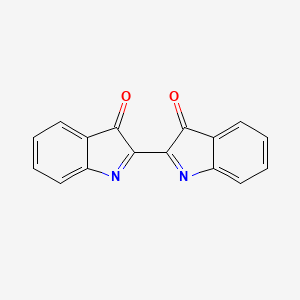


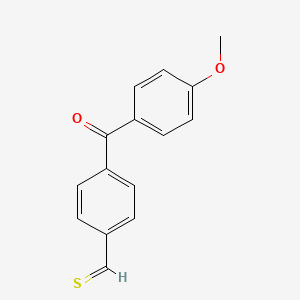
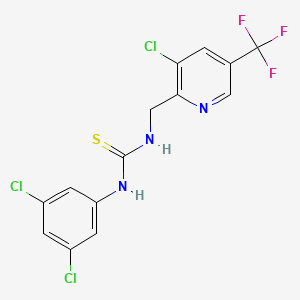


![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
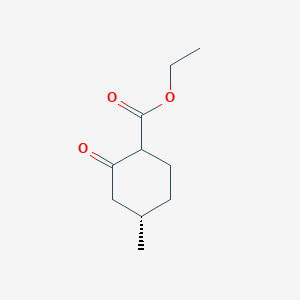
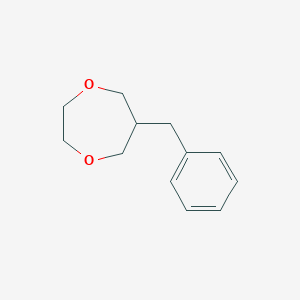
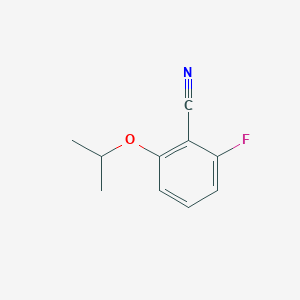
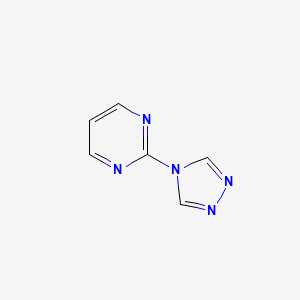
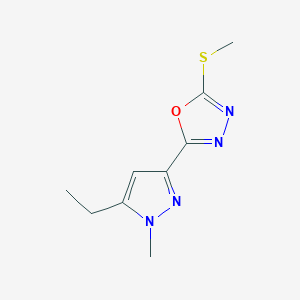
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
